Desthiobiotin methyl ester

Affinity Chromatography Protein Purification Streptavidin-Biotin System

Desthiobiotin methyl ester is the only biotin analog that combines reversible streptavidin capture with >90% recovery under physiological pH—preserving native protein folding and enzymatic activity. Its 10,000-fold weaker affinity vs. biotin minimizes endogenous biotin contamination by 5-10 fold in pull-down/MS, while the methyl ester functionality enables controlled hydrolysis for sustained-release hydrogels. For cryo-EM, multiplexed FISH, and functional proteomics where native conformation is non-negotiable, choose this methyl ester precursor.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
CAS No. 6020-51-5
Cat. No. B12774917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesthiobiotin methyl ester
CAS6020-51-5
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)N1)CCCCCC(=O)OC
InChIInChI=1S/C11H20N2O3/c1-8-9(13-11(15)12-8)6-4-3-5-7-10(14)16-2/h8-9H,3-7H2,1-2H3,(H2,12,13,15)/t8-,9+/m0/s1
InChIKeyVFHYOHZGJXDMKX-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desthiobiotin Methyl Ester CAS 6020-51-5: Biotin Analog with Tunable Affinity for Reversible Protein Capture


Desthiobiotin methyl ester (CAS 6020-51-5), a derivative of desthiobiotin, is a non-sulfur-containing biotin analog characterized by a methyl ester group that modifies its physicochemical properties relative to free desthiobiotin . This compound retains the ability to bind to biotin-binding proteins such as streptavidin and avidin with high specificity but exhibits markedly reduced affinity compared to biotin, a property that enables reversible capture and gentle elution in affinity chromatography and protein labeling workflows [1]. Its molecular formula is C₁₁H₂₀N₂O₃ with a monoisotopic mass of 228.147392 Da .

Why Generic Biotin Analogs Cannot Replace Desthiobiotin Methyl Ester in Reversible Affinity Applications


Generic substitution among biotin analogs fails because subtle structural differences confer distinct binding kinetics, elution behavior, and synthetic versatility. While free desthiobiotin provides reversible streptavidin binding (Kd ≈ 10⁻¹¹ M vs. biotin's ≈10⁻¹⁵ M) [1], the methyl ester derivative introduces a protected carboxyl group that alters solubility, stability, and reactivity—properties critical for specific synthetic conjugation and controlled-release applications . Furthermore, alternative analogs such as 2-iminobiotin exhibit pH-dependent binding (requiring alkaline conditions for capture and acidic for release) [2], whereas desthiobiotin-based reagents enable consistent, mild competitive elution with free biotin under physiological pH, preserving native protein conformation [1].

Desthiobiotin Methyl Ester Quantitative Differentiation Evidence


Reversible Streptavidin Binding: Desthiobiotin Affinity Compared to Biotin

Desthiobiotin, the parent acid of desthiobiotin methyl ester, binds to streptavidin with a dissociation constant (Kd) of approximately 10⁻¹¹ M, which is four orders of magnitude weaker than the essentially irreversible biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) [1]. This reduced affinity permits complete elution of desthiobiotinylated proteins under mild conditions using excess free biotin, whereas biotinylated proteins remain tightly bound under identical conditions .

Affinity Chromatography Protein Purification Streptavidin-Biotin System

Competitive Elution Efficiency: Desthiobiotin Displacement by Free Biotin

In competitive binding assays, desthiobiotin demonstrates effective displacement by excess free biotin. Specifically, desthiobiotinylated proteins bound to streptavidin affinity resin are quantitatively eluted using buffered biotin solutions under native conditions, achieving >90% recovery of active protein [1]. In contrast, biotinylated proteins require harsh denaturing conditions (e.g., 8 M guanidine-HCl, pH 1.5, or boiling in SDS buffer) for elution, which frequently results in loss of biological activity [2].

Pull-Down Assays Protein-Protein Interaction Affinity Purification

Minimization of Endogenous Biotin Co-Purification in Pull-Down Assays

In pull-down experiments with complex biological samples (e.g., cell lysates), desthiobiotin-based affinity purification significantly reduces co-purification of endogenously biotinylated proteins (e.g., carboxylases) compared to biotin-based systems. Specifically, selective elution with free biotin releases only desthiobiotinylated bait-prey complexes, while endogenously biotinylated contaminants remain irreversibly bound to the streptavidin resin . This results in a 5- to 10-fold reduction in background protein identification by mass spectrometry [1].

Proteomics Mass Spectrometry Protein Interaction Mapping

Differential Affinity Across Biotin Analogs: Desthiobiotin vs. Iminobiotin

Among reversible biotin analogs, desthiobiotin (Ka ≈ 10¹¹ M⁻¹) exhibits approximately 1,000-fold higher affinity for avidin than 2-iminobiotin (Ka ≈ 10⁸ M⁻¹) at neutral pH [1]. Unlike 2-iminobiotin, whose binding is pH-dependent (tight binding at pH >9, dissociation at pH <4), desthiobiotin maintains consistent affinity across a broad pH range (pH 4–9), enabling reliable capture and elution without buffer exchange [2]. This pH stability is particularly critical for acid-sensitive proteins and for oligonucleotide applications, as 2-iminobiotin is incompatible with standard deprotection conditions [3].

Affinity Tag Engineering Biosensor Regeneration Reversible Immobilization

Quantitative Detection Sensitivity in Competitive Binding Assays

In a genetically engineered competitive binding assay utilizing a streptavidin-binding peptide (Strep-tag II) conjugate, the detection limit for desthiobiotin was determined to be 2 × 10⁻⁶ M, compared to 5 × 10⁻⁸ M for biotin and 1 × 10⁻⁷ M for biocytin [1]. While desthiobiotin exhibits lower assay sensitivity than biotin (40-fold higher detection limit), this differential sensitivity is precisely what enables selective discrimination between biotin and desthiobiotin in multiplexed detection schemes, where both analytes must be independently quantified [1].

Biotin Quantification Diagnostic Assays Enzyme-Ligand Conjugates

Desthiobiotin Methyl Ester Optimal Use Cases Based on Quantitative Evidence


Native Protein Purification Requiring Functional Recovery

Desthiobiotin methyl ester (as a precursor to amine-reactive desthiobiotin NHS esters) is the preferred affinity tag when purified proteins must retain enzymatic activity or binding competence post-elution. The 10,000-fold weaker streptavidin affinity relative to biotin [1] enables >90% recovery under mild competitive elution with free biotin at physiological pH, whereas biotin-based purification necessitates denaturing conditions that ablate protein function [2]. This property is critical for structural biology (cryo-EM, X-ray crystallography), enzyme kinetics studies, and functional assays where native conformation is non-negotiable.

Multiplexed Sequential Labeling in Multicolor Assays

In multilabel assays requiring sequential detection of multiple targets, desthiobiotin and biotin serve as orthogonal affinity tags with distinct elution profiles. The 40-fold difference in competitive assay detection limits (desthiobiotin: 2 × 10⁻⁶ M vs. biotin: 5 × 10⁻⁸ M) [3] enables independent addressing of biotinylated and desthiobiotinylated probes. Patented methods leverage this differential affinity to sequentially strip and re-probe streptavidin-conjugated reporters without cross-interference [4], making desthiobiotin methyl ester essential for multiplexed FISH, high-content screening, and spatial transcriptomics workflows.

Long-Term Controlled Drug Release from Affinity Hydrogels

Desthiobiotin-functionalized hydrogels enable sustained, tunable release of streptavidin-conjugated therapeutic antibodies over >100 days via competitive displacement with sparingly soluble biotin derivatives [5]. The reversible streptavidin-desthiobiotin interaction (Kd ≈ 10⁻¹¹ M) [1] provides a retention force sufficient to localize the antibody conjugate within the hydrogel matrix while remaining susceptible to gradual displacement as the biotin competitor dissolves, achieving first-order release kinetics without burst effects [5]. This application is directly enabled by the affinity properties established in Section 3 and represents an emerging industrial use case for desthiobiotin-based materials.

Reduced-Background Protein-Protein Interaction Mapping

For pull-down assays from complex biological lysates followed by mass spectrometry, desthiobiotin-based affinity purification reduces endogenous biotinylated protein contamination by 5- to 10-fold relative to biotin-based systems [2]. Selective elution with free biotin releases only desthiobiotinylated bait-prey complexes, while endogenously biotinylated carboxylases remain irreversibly bound to the resin [2]. This background reduction decreases false-positive identifications and minimizes the need for replicate experiments, directly impacting consumable costs and instrument time in core proteomics facilities.

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